molecular formula C10H12O2 B15260611 [3-(4-Methylphenyl)oxiran-2-yl]methanol

[3-(4-Methylphenyl)oxiran-2-yl]methanol

Cat. No.: B15260611
M. Wt: 164.20 g/mol
InChI Key: GDEAJQIWVBPHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Methylphenyl)oxiran-2-yl]methanol (CAS 129313-32-2) is an epoxide-containing secondary alcohol with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure features a para-methyl-substituted phenyl ring attached to an oxirane (epoxide) moiety, with a hydroxymethyl group at the C2 position of the epoxide ring.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[3-(4-methylphenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c1-7-2-4-8(5-3-7)10-9(6-11)12-10/h2-5,9-11H,6H2,1H3

InChI Key

GDEAJQIWVBPHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 4-methylstyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-(4-methylphenyl)oxirane-2-carbaldehyde.

    Reduction: Formation of 3-(4-methylphenyl)propane-1,2-diol.

    Substitution: Formation of various substituted alcohols or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methylphenyl)oxiran-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and alcohol dehydrogenases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The compound’s structure allows for the design of molecules with specific biological targets.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Analogues

Compound Substituent MW (g/mol) [α]²⁰_D (c 0.1, MeOH) Aromatic ¹H NMR Shifts (ppm)
Target Compound 4-MePh 164.20 N/A ~7.2–7.5 (d, J=8.5 Hz)
4-Bromo 4-BrPh 229.07 +45 (R,R) / −25 (S,S) 7.49 (d, J=8.5 Hz)
4-Nitro 4-NO₂Ph 195.17 +44 (R,R) / −46 (S,S) 8.21 (d, J=9.0 Hz)
3-Chloro 3-ClPh 184.62 N/A Not reported

Discussion of Key Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) increase epoxide electrophilicity, accelerating nucleophilic ring-opening reactions compared to electron-donating groups (Me, OMe) .
  • Stereochemical Control : Sharpless epoxidation enables precise enantiomer synthesis, with specific rotations correlating to absolute configurations .
  • Solubility and Polarity : Para-substituted nitro/bromo analogues exhibit higher polarity (PSA >40 Ų) than aliphatic derivatives, influencing solvent selection in syntheses .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentYield (%)Stereochemical OutcomeKey Reference
Sharpless EpoxidationTi(OiPr)₄, Chiral Ligand60-80Enantiomeric excess >90%
Enzymatic ResolutionEpoxide Hydrolase40-60Racemate resolution

Q. Critical Factors :

  • Temperature : Higher temperatures (55°C) accelerate hydrolysis but may reduce enantiopurity .
  • Solvent : Methanol or acetonitrile influences reaction kinetics and crystallinity .

Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry to epoxide derivatives?

Methodological Answer:
Contradictions arise due to overlapping signals or similar coupling constants. Strategies include:

  • Chiral Derivatization : Use of Mosher’s acid chloride to convert enantiomers into diastereomers with distinct ¹H/¹³C NMR shifts .
  • X-ray Crystallography : SHELXL refinement (e.g., C–C bond lengths <1.54 Å, O–C–C angles ~60°) provides unambiguous stereochemical assignments .
  • Dynamic NMR (DNMR) : Detects slow ring-opening dynamics in solvents like DMSO-d₆, resolving conformational ambiguities .

Example : For [3-(4-Bromophenyl)oxiran-2-yl]methanol, preparative HPLC (MeOH/H₂O, 45:55) separated diastereomers, confirming configurations via optical rotation comparisons .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key features include:
    • Epoxide protons (δ 3.1–4.0 ppm, coupling constants J = 2.0–4.5 Hz) .
    • Aromatic protons (δ 7.2–8.2 ppm, J = 9.0 Hz for para-substituted phenyl) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 196.0604 (C₉H₁₀O₄N) confirms molecular formula .
  • IR Spectroscopy : O–H stretch (~3400 cm⁻¹) and C–O–C asymmetric vibration (~1250 cm⁻¹) .

Data Interpretation Tip : Compare experimental NMR shifts with computed spectra (e.g., Gaussian 09) to validate assignments .

Advanced: What challenges arise in determining the crystal structure of this compound, and how can hydrogen bonding patterns inform its supramolecular assembly?

Methodological Answer:
Challenges :

  • Disorder in Epoxide Ring : Common in SHELX refinements; use restraints for C–O bond distances (1.43–1.47 Å) .
  • Weak Hydrogen Bonds : O–H···O interactions (2.6–3.0 Å) may require high-resolution data (d-spacing <0.8 Å) .

Q. Supramolecular Insights :

  • Graph-set analysis (e.g., R₂²(8) motifs) reveals dimeric aggregates stabilized by O–H···O bonds .
  • Methyl groups introduce steric hindrance, reducing π-π stacking but enhancing van der Waals interactions .

Q. Table 2: Hydrogen Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)Graph Set
O–H···O (epoxide)2.65155R₂²(8)
C–H···π (aromatic)3.10135R₁²(6)

Advanced: How does the 4-methylphenyl group influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

Methodological Answer:

  • Steric Effects : The methyl group hinders nucleophilic attack at the adjacent carbon, favoring regioselectivity at the less-substituted position .
  • Electronic Effects : Electron-donating methyl groups reduce electrophilicity of the epoxide, slowing reaction rates with hard nucleophiles (e.g., OH⁻) .

Case Study : In acidic hydrolysis (HOAc/MeCN, 55°C), [3-(4-Bromophenyl)oxiran-2-yl]methanol yielded diol products with retention of configuration, confirmed by HPLC .

Basic: What computational methods are recommended for modeling the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts NMR chemical shifts (MAE <0.3 ppm) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., methanol) on conformational stability .

Software Tools : Gaussian 09 (DFT), GROMACS (MD), and Mercury (crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.